Pomalidomide-PEG6-OH is a compound derived from pomalidomide, a drug known for its immunomodulatory and anti-cancer properties, particularly in the treatment of multiple myeloma. The addition of a polyethylene glycol (PEG) linker enhances its solubility and bioavailability, making it a valuable tool in both research and therapeutic applications. This compound is classified as a protein degrader building block, particularly useful in the development of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation.
Pomalidomide-PEG6-OH is synthesized from pomalidomide, which itself is derived from thalidomide. The PEG6 component refers to a six-unit polyethylene glycol linker that modifies the pomalidomide structure to improve its pharmacokinetic properties. This compound falls under the category of small molecules used in biochemistry and medicinal chemistry, specifically within the realm of targeted therapies for cancer and other diseases.
The synthesis of pomalidomide-PEG6-OH typically involves several key steps:
The molecular formula for pomalidomide-PEG6-OH is with a molecular weight of approximately 537.6 g/mol. The IUPAC name is:
Pomalidomide-PEG6-OH can undergo various chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperatures ranging from ambient to 80°C using various organic solvents.
Pomalidomide-PEG6-OH exerts its effects through several mechanisms:
Pomalidomide-PEG6-OH has numerous scientific applications:
Pomalidomide belongs to the immunomodulatory imide drug (IMiD) class and functions as a high-affinity molecular "anchor" for the E3 ubiquitin ligase Cereblon (CRBN). Its binding specificity arises from enantioselective interactions within a conserved tri-Trp pocket in the CRBN C-terminal domain (CTD). Crystallographic studies reveal that pomalidomide’s glutarimide ring forms hydrogen bonds with CRBN residues His378/His380 and Trp386/Trp400, while its isoindolinone moiety occupies a solvent-exposed region that influences neosubstrate recruitment [2] [5]. The binding affinity (Kd ≈ 157 nM) is superior to earlier-generation IMiDs like thalidomide (Kd ≈ 250 nM), due to optimized van der Waals contacts with hydrophobic residues Trp388, Phe402, and Trp404 [2]. This precise molecular recognition enables pomalidomide to redirect CRL4CRBN ubiquitin ligase activity toward non-physiological substrates such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), triggering their proteasomal degradation—a mechanism central to its therapeutic effects in hematological malignancies [5] [8].
Table 1: Key Structural Features of Pomalidomide-CRBN Binding
| Structural Element | Interaction with CRBN | Functional Consequence |
|---|---|---|
| Glutarimide ring | H-bonds with His380, Trp382 | Anchors ligand in hydrophobic pocket |
| Isoindolinone carbonyl | Water-mediated H-bond with His359 | Stabilizes solvent-exposed region |
| Aliphatic glutarimide face | Van der Waals contacts with Trp388/Phe404 | Enhances binding affinity and specificity |
| Phthalimide C4 position | Pro354 stacking | Modulates neosubstrate recruitment profile |
The hexaethylene glycol (PEG6) linker in Pomalidomide-PEG6-OH serves as a critical molecular spacer that optimizes PROTAC physicochemical properties. The 24-atom PEG6 chain (molecular weight ≈ 268 g/mol) introduces substantial hydrophilicity, reducing the compound’s overall logP by 2–3 units compared to non-PEGylated pomalidomide derivatives. This shift dramatically enhances aqueous solubility (>125 mg/mL in DMSO) and mitigates aggregation tendencies, which is essential for cellular permeability and bioavailability [3] [9]. The flexible ethylene oxide repeats adopt extended conformations up to 20 Å in length, facilitating optimal distance between the CRBN ligand and the target protein-binding warhead in ternary complex formation [6].
Additionally, PEG6’s chemical inertness minimizes nonspecific interactions with off-target proteins, while its terminal hydroxyl group (–OH) provides a versatile handle for bioconjugation. The hydrophilic-lipophilic balance (HLB) of PEG6-containing PROTACs correlates with enhanced cellular uptake and reduced plasma protein binding compared to alkyl or aryl linkers. For instance, PROTACs derived from Pomalidomide-PEG6-OH consistently demonstrate 2–5-fold lower IC50 values in degradation assays than their shorter PEG2-PEG4 counterparts, validating the length-dependent efficacy of PEG spacers [4] [9].
Table 2: Physicochemical Properties of Pomalidomide-Linker Conjugates
| Linker Type | Chain Length (Atoms) | logP | Aqueous Solubility | PROTAC Degradation Efficiency |
|---|---|---|---|---|
| PEG6 | 24 | –1.2 ± 0.3 | High (>100 mM) | ++++ |
| PEG4 | 16 | 0.8 ± 0.2 | Moderate (~50 mM) | +++ |
| PEG2 | 8 | 2.1 ± 0.4 | Low (<10 mM) | ++ |
| Alkyl | 6–12 | 3.5–4.0 | Very low | + |
The terminal hydroxyl group of Pomalidomide-PEG6-OH serves as a linchpin for modular PROTAC synthesis, enabling diverse conjugation chemistries to target protein ligands. Three principal strategies exploit this functionality:
Nucleophilic Displacement: Activation of the –OH group as mesylate or tosylate allows nucleophilic substitution with thiols or amines from warhead ligands. For example, mesylation followed by reaction with primary amines yields secondary amine linkages, a route employed in Bruton’s tyrosine kinase (BTK) degraders [10]. This approach benefits from commercial availability of activated derivatives (e.g., Pomalidomide-PEG6-butyl iodide; BP-40514) but may require protecting groups for complex warheads [9].
Esterification/Carbamate Formation: Coupling carboxylic acid-containing warheads via ester bonds using carbodiimide reagents (EDC/DMAP) is widely adopted. Alternatively, carbonyl diimidazole (CDI) activation generates PEG6-carbamates for amine conjugation. These linkages exhibit moderate stability in physiological conditions (t1/2 ≈ 6–12 h in plasma), sufficient for intracellular degradation activity [5] [7].
Late-Stage C–H Functionalization: Ruthenium-catalyzed C–H amidation enables direct coupling of aromatic warheads without pre-functionalization. Using dioxazolone reagents under [Ru(p-cymene)Cl2]2 catalysis, heterobifunctional molecules assemble in a single step with excellent functional group tolerance. This method bypasses multi-step syntheses and achieves >60% conjugation efficiency for substrates like kinase inhibitors [8].
Table 3: Functionalization Methods for Pomalidomide-PEG6-OH
| Conjugation Strategy | Reagents/Conditions | Bond Formed | Yield Range | Advantages/Limitations |
|---|---|---|---|---|
| Nucleophilic displacement | MesCl/TsCl, then R-NH2 or R-SH | Amine/Thioether | 45–75% | Fast; requires activated warheads |
| Esterification | EDC, DMAP, R-COOH | Ester | 60–85% | Broad warhead compatibility; moderate stability |
| Carbamate formation | CDI, then R-NH2 | Carbamate | 50–80% | Stable linkage; pH-sensitive |
| Ru-catalyzed C–H amidation | [Ru] catalyst, dioxazolones | Amide | 40–65% | No pre-functionalization; limited to directing groups |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2